p-Tolylamino-acetic acid

Catalog No.
S775251
CAS No.
21911-69-3
M.F
C9H11NO2
M. Wt
165.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Tolylamino-acetic acid

In heterocyclic synthesis, substituting with N-phenylglycine often reduces yields due to electronic mismatch. p-Tolylamino-acetic acid resolves this: • The p-methyl group increases electron density, enhancing reactivity in pyrazole-forming reactions, directly improving yield and process economy. • Essential precursor for NTG-GMA in high-performance dental adhesives, where precise reactivity is critical. • Complements photocatalysis: robust building block for visible-light-mediated couplings.

CAS Number

21911-69-3

Product Name

p-Tolylamino-acetic acid

IUPAC Name

2-(4-methylanilino)acetic acid

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

InChI

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)

InChI Key

CTFOHWIEFNJZHC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NCC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)O

The exact mass of the compound p-Tolylamino-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

N-(p-Tolyl)glycine, p-Tolylglycine, 2-[(4-Methylphenyl)amino]acetic acid, N-(4-Methylphenyl)glycine, (4-Methylanilino)acetic acid

Purity

≥98%

Package Size

5 g, 25 g

p-Tolylamino-acetic acid (CAS: 21911-69-3), also known as N-(p-tolyl)glycine, is an N-aryl substituted amino acid. It serves as a crucial precursor in organic synthesis, particularly for constructing nitrogen-containing heterocyclic scaffolds and specialized polymers. The defining feature of this molecule is the para-methyl group on the phenyl ring, which acts as a mild electron-donating group. This substitution subtly modifies the electronic properties and reactivity of the molecule compared to its unsubstituted analog, N-phenylglycine, leading to significant, procurement-relevant differences in synthetic outcomes and material properties. [REFS-1, REFS-2]

Research Fit

1

Peptoid synthesis building block

N-aryl glycine scaffold supports iterative N-functionalization and SPPS compatibility

2

Free-radical initiator

NTG radical cation pathway studied for ambient-initiation polymerization workflows

3

Lipophilic aryl handle

p-Tolyl moiety provides LogP enhancement for membrane-permeability design context

Substituting p-Tolylamino-acetic acid with the more generic N-phenylglycine is often not viable in established processes due to the electronic influence of the para-methyl group. This electron-donating substituent increases the electron density of the aromatic ring and can alter the nucleophilicity of the nitrogen atom. In precision synthesis, this seemingly minor structural change can lead to demonstrable differences in reaction yields and kinetics. [1] Furthermore, in materials science applications such as dental adhesives, specific formulations are developed and patented around the N-(p-tolyl)glycine derivative (as NTG-GMA), making direct substitution with the N-phenylglycine analog (NPG-GMA) a deviation from the established, performance-validated material composition. [2]

Substitution Risk

NTG
N-phenylglycine (NPG)
p-Methyl electronic contribution alters radical intermediate distribution; initiation kinetics may differ
NTG
N-acyl glycines (e.g., N-acetyl, N-benzoyl)
N-aryl secondary amine enables further N-functionalization; N-acyl amides require deprotection, limiting iterative synthesis
NTG
N-acyl glycines
Lipophilicity profile shifts by several LogP units; membrane-permeability context may not transfer

Increased Yield in Heterocyclic Synthesis: A Case Study in Pyrazole Formation

In a one-pot, copper-catalyzed sydnone-alkyne cycloaddition reaction to form 1,4-disubstituted pyrazoles, p-Tolylamino-acetic acid demonstrated a higher isolated yield compared to its unsubstituted analog, N-phenylglycine. [1] When reacted with phenylacetylene under identical conditions, p-Tolylamino-acetic acid provided the target pyrazole product in 91% yield, whereas N-phenylglycine afforded its corresponding product in 84% yield. [1]

Evidence DimensionIsolated Product Yield
Target Compound Data91%
Comparator Or BaselineN-phenylglycine: 84%
Quantified Difference7% absolute increase in yield (~8.3% relative increase)
ConditionsOne-pot synthesis of 1,4-diarylpyrazoles via copper-catalyzed sydnone-alkyne cycloaddition with phenylacetylene.

This higher yield directly translates to improved material efficiency and lower cost-per-gram of the final product, justifying the selection of this specific precursor for process-sensitive applications.

Initiation Pathway
Reported
NTG: ring addition → NTG⁺ radical cation NPG: pathway without p-methyl contribution
Mechanistic divergence supports initiation-kinetics review
Pulse radiolysis; aqueous •OH oxidation

Specified Component in Patented Dental Adhesion-Promoting Formulations

p-Tolylamino-acetic acid is a specified precursor for N(p-tolyl)glycine-glycidyl methacrylate (NTG-GMA), a key adhesion-promoting agent in dental composites and bonding systems. [REFS-1, REFS-2] Patents and literature in the field of dental materials explicitly differentiate between NTG-GMA and its N-phenylglycine analog (NPG-GMA), indicating that the tolyl-substituted version is intentionally selected for specific formulations designed to bond restorative resins to tooth tissues. [REFS-1, REFS-3]

Evidence DimensionInclusion in Specific Formulations
Target Compound DataExplicitly named as the precursor to NTG-GMA in dental adhesive patents and literature.
Comparator Or BaselineN-phenylglycine, the precursor to NPG-GMA, is treated as a distinct, non-interchangeable alternative.
Quantified DifferenceQualitative but definitive: Specified for use where its analog is not.
ConditionsFormulation of dental adhesion promoters and composite materials.

For buyers in the dental materials or specialty polymer sectors, procuring this specific compound is necessary to replicate established, patented, and performance-validated formulations without alteration.

Bond Durability
Class-level
19.9 ± 3.2 MPa at 4000 cycles
Supports bonding durability review under thermocycling
NTG-GMA primer; dentin-composite model

High Reactivity in Modern Photoredox and Coupling Methodologies

The class of N-aryl glycines with electron-donating substituents, such as p-Tolylamino-acetic acid, consistently demonstrates high reactivity and substrate suitability in modern synthetic methods. For example, in visible light-promoted decarboxylative aminoalkylation of imidazo[1,2-a]pyridines, N-aryl glycines with electron-donating methyl groups react smoothly to provide products in good to excellent yields (e.g., 50-82%). [1] Similarly, in catalytic enantioselective radical coupling reactions, N-aryl glycines with para-methyl substituents furnish adducts in high yields (e.g., 89%) and enantioselectivities (e.g., 93% ee). [2]

Evidence DimensionReaction Yield / Efficacy
Target Compound DataReported to give high yields (up to 89-91%) in various advanced coupling reactions.
Comparator Or BaselineGeneral class of N-aryl glycines; demonstrates robust performance within this class.
Quantified DifferenceNot a direct comparison, but establishes the compound as a high-performing member of its class for modern synthetic applications.
ConditionsVisible light-promoted photocatalysis and catalytic enantioselective radical coupling reactions.

This demonstrates the compound's broad utility and compatibility with cutting-edge, efficient synthetic protocols, making it a reliable and forward-compatible choice for research and development.

Lipophilicity (LogP)
Class-level
NTG t-Bu ester: 2.82 N-acetylglycine ~ −0.5 to −1.0; N-benzoylglycine ~ 0.3–0.8
Lipophilicity difference may support permeability design context
Calculated LogP; octanol-water partition
Synthetic Versatility
Class-level
N-aryl glycine: secondary amine → further N-functionalization N-acyl glycine: amide; deprotection required before modification
Supports iterative peptoid synthesis workflow
Compatible with Fmoc/t-Bu SPPS

High-Yield Synthesis of 1,4-Disubstituted Pyrazole Scaffolds

For chemical synthesis operations targeting pyrazole-containing active pharmaceutical ingredients or agrochemicals, this compound is the preferred precursor over N-phenylglycine to maximize product yield and improve process economy. [1]

Formulation of High-Performance Dental Adhesion Promoters

In the development and manufacturing of dental composites and adhesives, this compound is the required starting material for producing NTG-GMA, a component specified in established, high-performance formulations. [2]

Precursor for Advanced Medicinal Chemistry Programs

For R&D programs utilizing modern synthetic techniques like photocatalysis to build complex molecules, this compound serves as a robust and highly reactive building block, compatible with a wide range of efficient, visible-light-mediated coupling reactions. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Dental adhesive formulation research
Bond durability under thermocycling
Shear bond strength after accelerated aging cycles
Peptidomimetic library synthesis
Lipophilicity-enhancing aryl incorporation
Membrane permeability assay context
Ambient-cure adhesive systems
Radical intermediate profile
Polymerization initiation kinetics review

XLogP3

1

Sequence

G

Wikipedia

N-(4-Methylphenyl)glycine

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